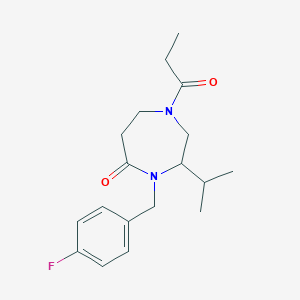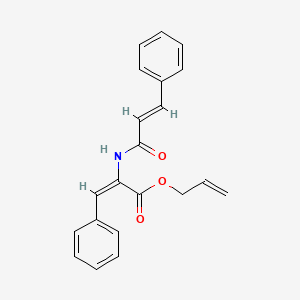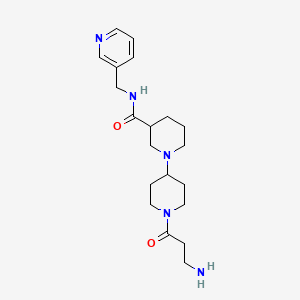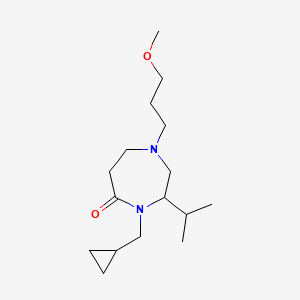![molecular formula C15H19N5O3S B5360363 N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)
N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide, also known as PTM, is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. PTM has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide involves the inhibition of voltage-gated calcium channels. This results in the reduction of calcium influx into cells, which is important for various cellular processes such as neurotransmitter release and gene expression. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been found to improve memory and cognitive function in animal models. In addition, this compound has been found to have anti-cancer properties, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide in lab experiments is its specificity for voltage-gated calcium channels. This makes it a useful tool for studying the role of calcium channels in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the development of new this compound analogs with improved properties such as increased specificity and reduced toxicity. Finally, this compound may also have potential as a tool for studying the role of calcium channels in other cellular processes beyond the brain.
Synthesemethoden
The synthesis of N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide involves the reaction of piperidine with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid followed by the addition of methanesulfonyl chloride. This results in the formation of this compound. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide has been found to have a wide range of applications in scientific research. It has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used in studies on the role of calcium channels in the brain and the effects of oxidative stress on neuronal function.
Eigenschaften
IUPAC Name |
N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-24(22,23)17-12-7-9-19(10-8-12)15(21)14-11-20(18-16-14)13-5-3-2-4-6-13/h2-6,11-12,17H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSNNAKNYOABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)



![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)